molecular formula C7H8ClNO4S B13549774 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride CAS No. 2825005-93-2

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride

Cat. No.: B13549774
CAS No.: 2825005-93-2
M. Wt: 237.66 g/mol
InChI Key: DABVAPHWDCTGMM-UHFFFAOYSA-N
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Description

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, such as:

Uniqueness

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2825005-93-2

Molecular Formula

C7H8ClNO4S

Molecular Weight

237.66 g/mol

IUPAC Name

5-methylsulfonylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO4S.ClH/c1-13(11,12)5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H

InChI Key

DABVAPHWDCTGMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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